molecular formula C12H14O B2681834 2-Cyclopropyl-2-(4-methylphenyl)oxirane CAS No. 2248350-58-3

2-Cyclopropyl-2-(4-methylphenyl)oxirane

Cat. No.: B2681834
CAS No.: 2248350-58-3
M. Wt: 174.243
InChI Key: GKNIZNGDIUPWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-(4-methylphenyl)oxirane is a chemical compound used in scientific research. It is also known as CPME or 4-Me-CPPO. This compound is a cyclopropane derivative and is used in the synthesis of other chemical compounds. The purpose of

Mechanism of Action

The mechanism of action of CPME is not well understood. It is believed to act as a nucleophile in reactions with other compounds. CPME has been shown to undergo ring-opening reactions with electrophilic compounds, such as aldehydes and ketones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CPME. It has been shown to be a relatively stable compound, with low reactivity towards biological molecules. CPME has been used in the synthesis of compounds with potential biological activity, such as anti-cancer agents and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

One advantage of using CPME in lab experiments is its high purity and stability. CPME is also relatively easy to synthesize and handle. However, CPME is not widely used in biological studies due to its limited biological activity and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research involving CPME. One area of interest is the development of new synthetic methods using CPME as a building block. CPME could also be used in the synthesis of compounds with potential biological activity, such as new anti-cancer agents or anti-inflammatory agents. Another area of interest is the investigation of the mechanism of action of CPME and its potential interactions with biological molecules.
Conclusion:
2-Cyclopropyl-2-(4-methylphenyl)oxirane, or CPME, is a cyclopropane derivative used in scientific research as a building block for the synthesis of other chemical compounds. CPME has been shown to have low reactivity towards biological molecules and limited biological activity. Future research involving CPME could focus on the development of new synthetic methods and the investigation of its mechanism of action.

Synthesis Methods

CPME can be synthesized by reacting 4-methylphenylmagnesium bromide with cyclopropylcarbonyl chloride. The reaction produces CPME as a white solid with a melting point of 65-67°C.

Scientific Research Applications

CPME is used in scientific research as a building block for the synthesis of other chemical compounds. It is also used as a chiral auxiliary in asymmetric synthesis. CPME has been used in the synthesis of a variety of compounds, including cyclopropylpyrrolidines, pyrrolidin-2-ones, and cyclopropylamines.

Properties

IUPAC Name

2-cyclopropyl-2-(4-methylphenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)12(8-13-12)11-6-7-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNIZNGDIUPWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.